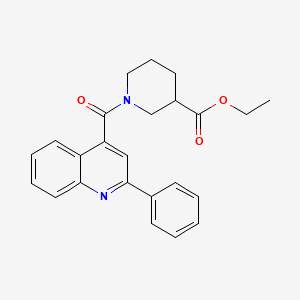
Ethyl 1-(2-phenylquinoline-4-carbonyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-phenylquinoline-4-carbonyl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring system fused with a piperidine ring and an ethyl ester group
Preparation Methods
The synthesis of Ethyl 1-(2-phenylquinoline-4-carbonyl)piperidine-3-carboxylate involves several steps. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction typically requires acidic or basic conditions and can be catalyzed by various agents such as Lewis acids or metal catalysts . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . Industrial production methods may involve large-scale batch reactions using optimized conditions to ensure high purity and yield.
Chemical Reactions Analysis
Ethyl 1-(2-phenylquinoline-4-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-phenylquinoline-4-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. Quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects. For example, they can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells . Additionally, they can modulate the activity of receptors involved in inflammatory pathways, providing anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 1-(2-phenylquinoline-4-carbonyl)piperidine-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 1-[(2-phenoxy-3-pyridinyl)carbonyl]-4-piperidinecarboxylate: This compound has a similar structure but contains a pyridine ring instead of a quinoline ring.
Quinoline-3-carboxylates: These compounds have a carboxylate group at the 3-position of the quinoline ring and have been studied for their antibacterial properties.
Indole derivatives: Although structurally different, indole derivatives share some biological activities with quinoline derivatives and are also used in medicinal chemistry.
Properties
Molecular Formula |
C24H24N2O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
ethyl 1-(2-phenylquinoline-4-carbonyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C24H24N2O3/c1-2-29-24(28)18-11-8-14-26(16-18)23(27)20-15-22(17-9-4-3-5-10-17)25-21-13-7-6-12-19(20)21/h3-7,9-10,12-13,15,18H,2,8,11,14,16H2,1H3 |
InChI Key |
CFFXEJKBQKFPQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















